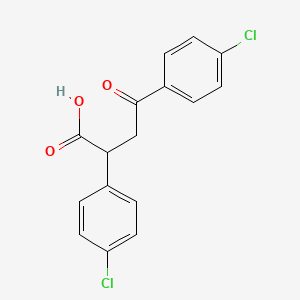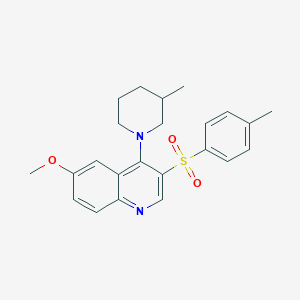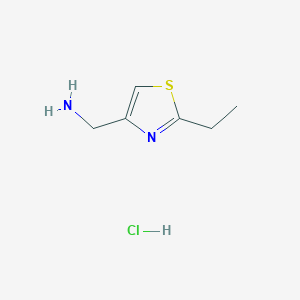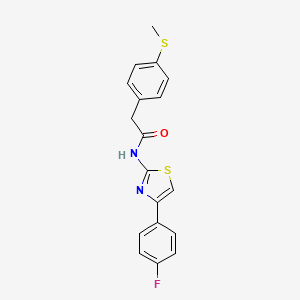
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid is a chemical compound that is part of a broader class of organic molecules which often contain chlorinated phenyl groups. These compounds are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and as intermediates in organic synthesis. The presence of chlorophenyl groups can confer unique electronic and structural properties to these molecules, which can be exploited in different chemical contexts.
Synthesis Analysis
The synthesis of chlorinated phenolic compounds can be complex, involving multiple steps and specific reagents. For instance, the oxidation of chlorophenols to chlorobenzoquinones has been achieved with high yields using bis(trifluoroacetoxy)iodobenzene, as demonstrated in a study focused on the detection of chlorinated phenols . Although this particular study does not directly describe the synthesis of this compound, it provides insight into the chemical reactivity of related chlorophenyl compounds and the types of reagents that may be used in their synthesis.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be quite intricate, with the potential for various isomeric forms. For example, the crystal structures of related compounds, such as 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, have been analyzed, revealing details about their conformation and the possibilities of photochemical reactions . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and the implications for its reactivity and properties.
Chemical Reactions Analysis
Chlorophenyl compounds can undergo a range of chemical reactions, including oxidation, photochemical reactions, and nucleophilic substitutions. The electrocatalytic approach for the measurement of chlorophenol congeners, including their oxidation to chlorobenzoquinones, is an example of the chemical reactivity of these compounds . Additionally, the reaction of methoxy compounds with methanolic potassium hydroxide leading to ring-opened products provides further evidence of the reactivity of compounds with similar structural motifs .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. NMR studies have been conducted to understand the spectral features and conformational preferences of similar compounds, such as 1,1-bis(carbethoxy)-2-aryl-4-phenyl/(4-chlorophenyl)-4-oxobutane . These studies provide valuable information on the electronic environment of the atoms within the molecule, which is directly related to its physical and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions :
- Chang-Yi Qian et al. (1992) explored the synthesis of cyclic peroxides from alkenes and active methylene compounds using manganese-mediated reactions. They demonstrated the formation of compounds like 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid under certain conditions, highlighting its role in synthetic chemistry (Qian et al., 1992).
- K. Vanasundari et al. (2018) conducted molecular docking and vibrational studies on similar compounds. They emphasized the potential of such compounds in nonlinear optical materials due to their specific electronic and structural properties (Vanasundari et al., 2018).
Environmental Applications :
- Jianyu Gong et al. (2016) utilized a compound similar to this compound in the study of water pollution remediation. They explored the enhancement of reactivity in bimetallic systems for degrading pollutants, indicating the potential environmental applications of such compounds (Gong et al., 2016).
Analytical Chemistry and Material Science :
- Qingxiang Zhou et al. (2007) investigated the use of titanium nanotubes for the enrichment of environmental pollutants, including compounds structurally similar to this compound. This study highlights the significance of such compounds in the development of novel materials for environmental analysis (Zhou et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the oxo group) by a nucleophile, leading to changes in the molecular structure .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant and antidiabetic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Bis(4-chlorophenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Eigenschaften
IUPAC Name |
2,4-bis(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-5-1-10(2-6-12)14(16(20)21)9-15(19)11-3-7-13(18)8-4-11/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHSZHDFSIFMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)


![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)